molecular formula C15H19FN4O2 B2907739 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034333-91-8

3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Katalognummer: B2907739
CAS-Nummer: 2034333-91-8
Molekulargewicht: 306.341
InChI-Schlüssel: ZFUNWLKNNKIDJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (molecular formula: C₁₅H₁₉FN₄O₂; molecular weight: 306.34 g/mol) is a benzamide derivative featuring a 3-fluoro-4-methoxy-substituted aromatic ring and a branched alkyl chain bearing a 1H-1,2,4-triazole moiety.

Eigenschaften

IUPAC Name

3-fluoro-4-methoxy-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2/c1-10(2)13(7-20-9-17-8-18-20)19-15(21)11-4-5-14(22-3)12(16)6-11/h4-6,8-10,13H,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUNWLKNNKIDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be outlined as follows:

  • Molecular Formula : C15H20F N5O2
  • Molecular Weight : 305.35 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its components.

The presence of a fluorine atom and a methoxy group contributes to its unique chemical characteristics, potentially enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The incorporation of the triazole moiety suggests potential antifungal and antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, leading to disruption in ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Compounds similar to 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related compounds range from 0.12 to 2.78 µM against these cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BA5491.54
3-Fluoro derivativeMCF-7TBD

Antifungal Activity

The triazole component may also impart antifungal properties. Triazoles are widely used in clinical settings for treating fungal infections due to their ability to inhibit ergosterol biosynthesis. The effectiveness of triazole derivatives has been documented in various studies, showing promising results against clinical isolates of fungi .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure induced apoptosis in cancer cells through caspase activation. The flow cytometry assays indicated that treatment with the compound led to increased levels of apoptotic markers .

Antifungal Efficacy

In another study focusing on antifungal activity, derivatives of triazole were tested against Candida species, showing significant inhibition at low concentrations. This suggests that the compound may possess similar antifungal properties .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound is synthesized through sequential coupling and functionalization reactions:

Step 1: Formation of the Triazole-Containing Amine

The 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine intermediate is typically prepared via:

  • Nucleophilic substitution : Reaction of 1,2,4-triazole with a halogenated butan-2-ol derivative under basic conditions .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring .

Step 2: Amide Coupling

The benzamide moiety is formed via carbodiimide-mediated coupling between 3-fluoro-4-methoxybenzoic acid and the triazole-containing amine:

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or THF .
  • Conditions : Room temperature, 12–24 hours, yielding 70–85% .

Reaction Equation :3 Fluoro 4 methoxybenzoic acid+3 methyl 1 1H 1 2 4 triazol 1 yl butan 2 amineEDCl HOBtTarget compound\text{3 Fluoro 4 methoxybenzoic acid}+\text{3 methyl 1 1H 1 2 4 triazol 1 yl butan 2 amine}\xrightarrow{\text{EDCl HOBt}}\text{Target compound}

Amide Bond Stability

  • Hydrolysis : Resistant to hydrolysis under physiological pH but degrades in strong acidic (pH < 2) or basic (pH > 10) conditions .
  • Enzymatic cleavage : Susceptible to proteases in metabolic studies .

Triazole Ring Modifications

  • Electrophilic substitution : Reacts with iodomethane at the N-2 position under basic conditions to form quaternary salts .
  • Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺) via the triazole nitrogen .

Synthetic Optimization Data

ParameterConditionsYield (%)Purity (%)Source
Amide couplingEDCl/HOBt, DCM, 24h85>95
Triazole introductionCuSO₄/sodium ascorbate, H₂O/THF7890
Final purificationRecrystallization (EtOAc/hexane)9299

Side Reactions and Byproducts

  • Incomplete coupling : Unreacted benzoic acid (5–10%) observed without excess EDCl .
  • Triazole decomposition : Elevated temperatures (>80°C) lead to triazole ring opening, generating NH₃ and aldehydes .

Vergleich Mit ähnlichen Verbindungen

BK67602: 3-Fluoro-4-Methoxy-N-[3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-yl]Benzamide

  • Structural Difference : The triazole isomer (1H-1,2,3-triazol-1-yl vs. 1H-1,2,4-triazol-1-yl) alters hydrogen-bonding geometry and ring planarity.
  • Impact : 1,2,3-Triazole isomers typically exhibit weaker metabolic stability due to reduced resonance stabilization compared to 1,2,4-triazoles.
  • Molecular Weight : 306.34 g/mol (identical to the target compound).
  • Synthesis: Likely synthesized via similar routes, such as coupling 3-fluoro-4-methoxybenzoic acid derivatives with amino-triazole intermediates .

Compound 6d: 4-(2-Hydroxy-1-(1H-1,2,4-Triazol-1-yl)Propan-2-yl)-N-(4-Methylbenzyl)Benzamide

  • Structural Features :
    • Benzamide core with a hydroxypropyl-triazole side chain.
    • 4-Methylbenzyl group enhances lipophilicity.
  • Molecular Weight : 351.18 g/mol.
  • Biological Activity : Demonstrated antifungal efficacy against Botrytis cinerea (EC₅₀ = 1.2 μg/mL), attributed to the triazole moiety’s interaction with fungal cytochrome P450 enzymes .

A25/A26: Triazole-Containing Propenamide Derivatives

  • Structural Features :
    • Propenamide linker with pyridinyl/difluorophenyl substituents.
    • Molecular weight: ~415.9 g/mol.
  • Synthesis Yield : 53–55%, lower than typical triazole-benzamide derivatives due to complex stereochemistry .
  • Key Difference : The target compound’s simpler alkyl chain may improve synthetic accessibility and pharmacokinetic properties.

VU6010608: mGlu7 NAM with Triazole-Benzamide Scaffold

  • Structural Features :
    • N-(2-(1H-1,2,4-Triazol-1-yl)-5-(Trifluoromethoxy)Phenyl)Benzamide.
    • Trifluoromethoxy group enhances CNS penetration.
  • Biological Relevance : High-throughput screening identified potent mGlu7 negative allosteric modulation (IC₅₀ = 12 nM) .
  • Comparison : The target compound’s methoxy group may reduce blood-brain barrier penetration compared to VU6010608’s trifluoromethoxy substituent.

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Biological Activity
Target Compound C₁₅H₁₉FN₄O₂ 306.34 3-Fluoro-4-methoxy, 1,2,4-triazole N/A (Theoretical antifungal/CNS)
BK67602 C₁₅H₁₉FN₄O₂ 306.34 1,2,3-Triazole isomer N/A
Compound 6d C₂₀H₂₂N₄O₂ 351.18 4-Methylbenzyl, hydroxypropyl Antifungal (EC₅₀ = 1.2 μg/mL)
A25/A26 C₂₁H₂₃F₂N₅O₂ 415.9 Difluorophenyl, pyridinyl N/A
VU6010608 C₂₀H₁₅F₃N₄O₂ 400.35 Trifluoromethoxy, 1,2,4-triazole mGlu7 NAM (IC₅₀ = 12 nM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.